Decyl dichloroacetate
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Overview
Description
Decyl dichloroacetate is an organic compound with the molecular formula C12H22Cl2O2 . It is an ester derived from dichloroacetic acid and decanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Decyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and decanol.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into other compounds.
Biology: Studies have explored its potential effects on cellular metabolism and its role in modulating enzyme activity.
Mechanism of Action
The mechanism of action of decyl dichloroacetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced glycolysis in cells.
Metabolic Modulation: By altering the balance between glycolysis and oxidative phosphorylation, this compound can affect cellular energy production and metabolism.
Comparison with Similar Compounds
Dichloroacetic Acid: The parent compound from which decyl dichloroacetate is derived. It shares similar chemical properties but lacks the ester functionality.
Trichloroacetic Acid: Another halogenated acetic acid with three chlorine atoms, used in similar applications but with different reactivity.
Chloroacetic Acid: A related compound with only one chlorine atom, used in various chemical syntheses.
Uniqueness: this compound is unique due to its ester functionality, which imparts different chemical properties and reactivity compared to its parent compound, dichloroacetic acid. This makes it valuable in specific applications where the ester group is beneficial .
Properties
CAS No. |
83005-00-9 |
---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
decyl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChI Key |
ZMLAQDPXQKQOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
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